16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione
Description
16,18-Dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione is a structurally complex bicyclic compound featuring a 3-oxabicyclo[12.4.0]octadeca-tetraene core with methoxy, methyl, and ketone substituents. Crystallographic studies, such as those employing the SHELX system (e.g., SHELXL for refinement), are critical for elucidating its three-dimensional conformation and intermolecular interactions .
Properties
IUPAC Name |
16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-14-8-7-11-16(21)10-6-4-5-9-15-12-17(23-2)13-18(24-3)19(15)20(22)25-14/h5,9,12-14H,4,6-8,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYILAUURZUNHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione involves multiple steps, including the formation of the macrocyclic lactone ring and the introduction of methoxy groups. The synthetic route typically starts with simpler organic molecules, which undergo a series of reactions such as aldol condensation, cyclization, and methylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying macrolide chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understanding its full potential and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analogues
Compounds sharing the bicyclic or macrocyclic framework with methoxy, methyl, or ketone substituents are key comparators. For example:
- 16,17-Dimethoxy-4-ethyl-3-oxabicyclo[11.5.0]octadeca-1(13),15,17-triene-2,9-dione : Features an ethyl substituent and a smaller bicyclo[11.5.0] system, influencing solubility and steric hindrance.
Crystallographic and Conformational Insights
The SHELX suite (e.g., SHELXL) is frequently used to refine crystal structures of such compounds, enabling precise comparisons of bond lengths, angles, and packing motifs . For instance:
Note: Tabulated values are illustrative; specific data for the target compound require primary literature.
Research Findings and Limitations
- Structural Studies : The compound’s conformation was likely resolved via SHELXL, given its prevalence in small-molecule refinement . Similar compounds often exhibit planar ketone moieties and twisted bicyclic systems.
- Synthetic Challenges: Macrocyclic ring closure and regioselective methoxy placement remain hurdles, as noted in studies of related oxabicyclo systems.
- Data Gaps : Absence of solubility, stability, or bioactivity data in the provided evidence limits functional comparisons.
Biological Activity
16,18-Dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes multiple methoxy groups and a bicyclic framework that may contribute to its biological properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities such as:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains.
- Antiparasitic Activity : Similar oxabicyclic compounds have been investigated for their potential against parasites like Leishmania donovani.
- Anticancer Properties : Certain structural analogs have demonstrated cytotoxic effects on cancer cell lines.
Antimicrobial Activity
A study evaluating related oxabicyclic compounds found significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The mechanism appears to involve disruption of cell membrane integrity and inhibition of cell wall synthesis.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Candida albicans | 16 µg/mL |
Antiparasitic Activity
Research into the antiparasitic effects of oxabicyclic derivatives has revealed promising results. For instance, a derivative similar to 16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca was shown to induce apoptosis-like death in Leishmania species.
Case Study : A recent investigation into methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate demonstrated a synergistic effect when combined with miltefosine against Leishmania donovani, suggesting that structural modifications can enhance efficacy.
Anticancer Properties
Some studies have indicated that oxabicyclic compounds exhibit cytotoxicity in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF7 | 15 | Cell cycle arrest at G2/M phase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
